molecular formula C8H13ClO3 B1659690 Ethyl 2-chloro-3-oxohexanoate CAS No. 67271-32-3

Ethyl 2-chloro-3-oxohexanoate

Cat. No.: B1659690
CAS No.: 67271-32-3
M. Wt: 192.64 g/mol
InChI Key: ZGDSIUBFOLFVBP-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-oxohexanoate is an organic compound with the molecular formula C8H13ClO3. It is a chlorinated ester that finds applications in various fields, including organic synthesis and pharmaceuticals. The compound is characterized by the presence of a chloro group and a keto group, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-3-oxohexanoate can be synthesized through the reaction of ethyl 2-chloroacetoacetate with alkyl halides. The process involves the formation of a dianion intermediate, which then reacts with electrophiles to yield the desired product . The reaction typically requires the use of a strong base such as lithium diisopropylamide (LDA) and is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity. The use of automated systems and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-oxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted esters.

    Reduction: Ethyl 2-chloro-3-hydroxyhexanoate.

    Cyclization: Cyclic ketones and esters.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3-oxohexanoate involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the keto group can undergo reduction or participate in cyclization reactions. These properties make the compound a useful intermediate in various synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a chloro and a keto group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

ethyl 2-chloro-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3/c1-3-5-6(10)7(9)8(11)12-4-2/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDSIUBFOLFVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465407
Record name Ethyl 2-chloro-3-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67271-32-3
Record name Ethyl 2-chloro-3-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-chloro-3-oxohexanoate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sulphuryl chloride (175 ml) was added to a rapidly stirred and cooled solution of ethyl 3-oxohexanoate (300 ml) in chloroform (150 ml) whilst maintaining the temperature at 10°-15°. The mixture was stirred overnight at room temperature, then heated under reflux for 0.5 h. The cooled reaction mixture was washed with water (0.5 l), 2N sodium bicarbonate (0.5 l) and water (0.5 l), dried and concentrated in vacuo. Fractionation gave the title compound (341.8 g) as a pale yellow liquid b.p. 106°-108°/ca. 10 mmHg, t.l.c. (ether:hexane 1:1), Rf 0.60.
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175 mL
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150 mL
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Synthesis routes and methods III

Procedure details

3-oxo-hexanoic acid ethyl ester (29.7 g, 188 mmol) was dissolved in Et2O (400 ml). The solution was cooled to 0° C., and sulfuryl chloride (22.6 ml, 282 mmol) was added dropwise. The solution gradually warmed to RT over 4 h. The solution was neutralized to pH 7 with a solution of aqueous saturated NaHCO3. The organic layer was separated, washed with brine, and dried over sodium sulfate. Evaporation under reduced pressure yielded 2-chloro-3-oxo-hexanoic acid ethyl ester (intermediate Id, 36 g, 100%). 1H-NMR (CDCl3, ppm): 0.95 d (3H); 1.35 d (3H); 1.58 m (2H); 2.7 t (2H); 4.28(d (2H); 4.78 s (1H).
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29.7 g
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400 mL
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22.6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-chloro-3-oxohexanoate
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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